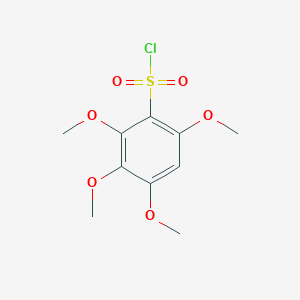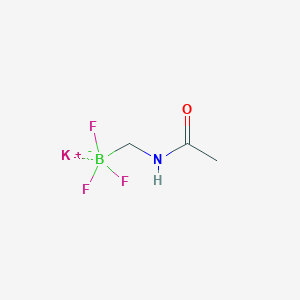![molecular formula C10H23BO2Si B13476641 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane CAS No. 74213-42-6](/img/structure/B13476641.png)
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane
Overview
Description
Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane is a chemical compound with the molecular formula C11H23BO2Si. It is a boron-containing organosilicon compound, often used in organic synthesis and materials science. The compound features a boron atom within a dioxaborolane ring, which is attached to a silicon atom via a methyl group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane typically involves the reaction of trimethylsilylmethyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the silicon or boron atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form corresponding boronic acids and silanols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Aqueous Acids or Bases: Employed in hydrolysis reactions.
Organolithium Reagents: Utilized in substitution reactions.
Major Products Formed
Boronic Acids: Formed through hydrolysis.
Biaryl Compounds: Produced in Suzuki-Miyaura cross-coupling reactions.
Silanols: Resulting from the hydrolysis of the silicon moiety.
Scientific Research Applications
Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and diagnostic agents.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, while the silicon atom can participate in silane chemistry. These interactions facilitate the compound’s role in catalysis, coupling reactions, and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the silicon moiety.
Trimethylsilylmethyl Lithium: A precursor in the synthesis of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane.
Uniqueness
Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane is unique due to its dual functionality, combining the reactivity of both boron and silicon atoms. This dual reactivity allows it to participate in a broader range of chemical reactions compared to its individual components.
Properties
IUPAC Name |
trimethyl-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BO2Si/c1-9(2)10(3,4)13-11(12-9)8-14(5,6)7/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMHMGRSYLCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164731 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74213-42-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74213-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


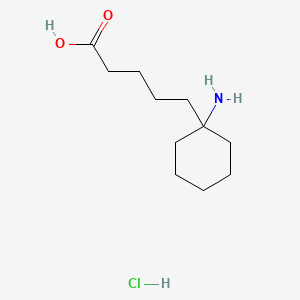
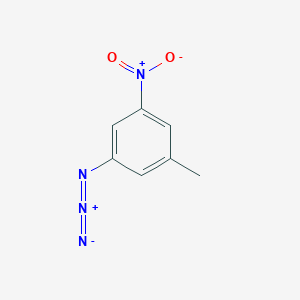
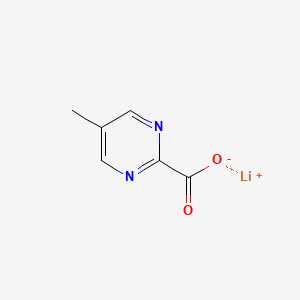
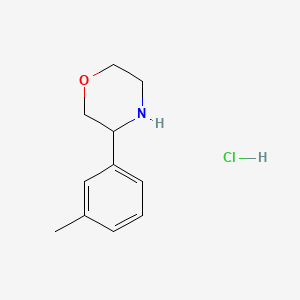
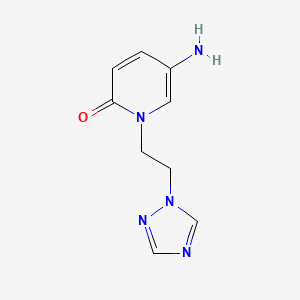
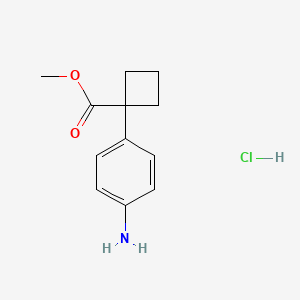
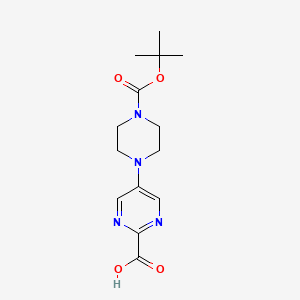
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
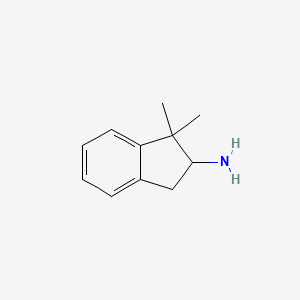

![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
